molecular formula C9H5F7O B13687564 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol CAS No. 2402-73-5

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol

Cat. No.: B13687564
CAS No.: 2402-73-5
M. Wt: 262.12 g/mol
InChI Key: XBFJSGZVZRNLHQ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol is an organofluorine compound characterized by the presence of multiple fluorine atoms. Organofluorine compounds are known for their unique properties, such as high thermal stability and resistance to chemical reactions, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol typically involves the reaction of hexafluoroacetone with a fluorinated benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s fluorine atoms can enhance its binding affinity and selectivity for specific targets, leading to its observed effects. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-(2-fluorophenyl)-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-(3-chlorophenyl)-2-propanol

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity, stability, and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

2402-73-5

Molecular Formula

C9H5F7O

Molecular Weight

262.12 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H5F7O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H

InChI Key

XBFJSGZVZRNLHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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